Methyl 11-(trichlorosilyl)undecanoate Methyl 11-(trichlorosilyl)undecanoate
Brand Name: Vulcanchem
CAS No.: 4211-29-4
VCID: VC8115103
InChI: InChI=1S/C12H23Cl3O2Si/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-18(13,14)15/h2-11H2,1H3
SMILES: COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl
Molecular Formula: C12H23Cl3O2Si
Molecular Weight: 333.7 g/mol

Methyl 11-(trichlorosilyl)undecanoate

CAS No.: 4211-29-4

Cat. No.: VC8115103

Molecular Formula: C12H23Cl3O2Si

Molecular Weight: 333.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 11-(trichlorosilyl)undecanoate - 4211-29-4

Specification

CAS No. 4211-29-4
Molecular Formula C12H23Cl3O2Si
Molecular Weight 333.7 g/mol
IUPAC Name methyl 11-trichlorosilylundecanoate
Standard InChI InChI=1S/C12H23Cl3O2Si/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-18(13,14)15/h2-11H2,1H3
Standard InChI Key GABHMIZOYNTSKE-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl
Canonical SMILES COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 11-(trichlorosilyl)undecanoate consists of an 11-carbon aliphatic chain with a trichlorosilyl (-SiCl3_3) group at the terminal carbon and a methyl ester (-COOCH3_3) at the opposite end. The IUPAC name, methyl 11-trichlorosilylundecanoate, reflects this arrangement . Key structural identifiers include:

  • SMILES: COC(=O)CCCCCCCCCCSi(Cl)Cl

  • InChIKey: GABHMIZOYNTSKE-UHFFFAOYSA-N

The trichlorosilyl group confers hydrolytic reactivity, enabling covalent bonding with oxide surfaces (e.g., SiO2_2, Al2_2O3_3), while the ester group serves as a handle for post-assembly modifications such as reduction or transesterification .

Spectroscopic Characterization

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via hydrosilylation or silane addition reactions. A representative protocol involves:

  • Reactant: Methyl 10-undecenoate and trichlorosilane.

  • Catalyst: Karstedt’s catalyst (platinum-based).

  • Conditions: Heated under inert atmosphere (150°C, 45–72 hours) .

This yields methyl 11-(trichlorosilyl)undecanoate with a boiling point of 165°C at 0.05 mmHg . Purification via vacuum distillation ensures removal of unreacted silane and byproducts.

Hydrolytic Stability

The trichlorosilyl group undergoes rapid hydrolysis in ambient moisture to form silanol (-SiOH) intermediates, which condense into siloxane networks (Si-O-Si). This reactivity necessitates anhydrous handling during synthesis and storage .

Physical and Chemical Properties

PropertyValueMethod/Source
Molecular Weight333.7 g/molPubChem
Boiling Point165°C (0.05 mmHg)RSC Synthesis
Density1.12 g/cm3^3 (estimated)Computational Modeling
SolubilityChloroform, THF, DMFExperimental Data

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributed to Si-Cl bond cleavage and ester pyrolysis .

Applications in Surface Science and Nanotechnology

Self-Assembled Monolayers (SAMs)

Methyl 11-(trichlorosilyl)undecanoate forms SAMs on silicon and glass substrates via siloxane anchoring. Key steps include:

  • Substrate Activation: Hydroxylation in piranha solution.

  • Adsorption: Immersion in anhydrous toluene containing the compound.

  • Curing: Thermal annealing (110°C, 1 hour) to enhance siloxane crosslinking .

Ellipsometry measurements indicate monolayer thicknesses of 1.5–2.0 nm, consistent with vertically aligned molecules .

Electrochemical Modifications

Electrochemical reduction of the terminal ester group (-COOCH3_3 → -CH2_2OH) has been explored for biosensor functionalization. Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) reveals a quasi-reversible wave at E1/2=1.2VE_{1/2} = -1.2 \, \text{V} (vs. SCE), though charge transfer limitations due to silicon oxide resistivity remain a challenge .

Critical Research Findings and Controversies

IR Spectral Anomalies

Leitner and Hoffmann critiqued the interpretation of IR spectra in early electrochemical studies, noting anomalous band directions (upward instead of downward) in external reflection mode. This suggests potential multilayer formation or substrate effects, complicating claims of monolayer-specific reactivity .

Comparative Performance with Analogues

Replacing the trichlorosilyl group with triethoxysilyl (e.g., methyl 11-(triethoxysilyl)undecanoate) improves hydrolytic stability but reduces surface binding affinity. Trade-offs between reactivity and durability highlight the trichlorosilyl group’s unique advantages in rapid monolayer assembly .

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